6-Methyl-2-(trifluoromethyl)chromen-4-one 6-Methyl-2-(trifluoromethyl)chromen-4-one
Brand Name: Vulcanchem
CAS No.: 579-00-0
VCID: VC21424217
InChI: InChI=1S/C11H7F3O2/c1-6-2-3-9-7(4-6)8(15)5-10(16-9)11(12,13)14/h2-5H,1H3
SMILES: CC1=CC2=C(C=C1)OC(=CC2=O)C(F)(F)F
Molecular Formula: C11H7F3O2
Molecular Weight: 228.17g/mol

6-Methyl-2-(trifluoromethyl)chromen-4-one

CAS No.: 579-00-0

Cat. No.: VC21424217

Molecular Formula: C11H7F3O2

Molecular Weight: 228.17g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-2-(trifluoromethyl)chromen-4-one - 579-00-0

Specification

CAS No. 579-00-0
Molecular Formula C11H7F3O2
Molecular Weight 228.17g/mol
IUPAC Name 6-methyl-2-(trifluoromethyl)chromen-4-one
Standard InChI InChI=1S/C11H7F3O2/c1-6-2-3-9-7(4-6)8(15)5-10(16-9)11(12,13)14/h2-5H,1H3
Standard InChI Key WYMTYLOCOXMWIO-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)OC(=CC2=O)C(F)(F)F
Canonical SMILES CC1=CC2=C(C=C1)OC(=CC2=O)C(F)(F)F

Introduction

Physical and Chemical Properties

Molecular Structure and Formula

6-Methyl-2-(trifluoromethyl)chromen-4-one has the molecular formula C11H7F3O2, with a theoretical molecular weight that would be approximately 228.17 g/mol. The compound features a planar chromone core with two key substituents: a trifluoromethyl group at position 2 and a methyl group at position 6. By comparison, the related compound 2-hydroxy-6-methyl-2-trifluoromethylchroman-4-one has a molecular weight of 246.18 g/mol and molecular formula C11H9F3O3, reflecting its additional hydroxyl group and higher saturation state .

PropertyPredicted ValueBasis for Prediction
Molecular Weight~228.17 g/molCalculated from molecular formula C11H7F3O2
XLogP3~2.3-2.8Estimated based on related compound
H-Bond Donors0Molecular structure analysis
H-Bond Acceptors3Oxygen atoms and fluorine atoms
Rotatable Bonds1Trifluoromethyl group rotation

Synthetic Approaches

Key Reaction Conditions

Based on similar synthetic approaches, the reaction conditions might involve palladium catalysis in the presence of specialized ligands. For instance, the synthesis of 2-aryl-4H-thiochromen-4-ones utilized Pd(OAc)2 (0.1 equiv), XPhos (0.1 equiv), and Zn(OTf)2 (0.2 equiv) in DMF at 80°C for 6 hours . These conditions might require modification for incorporating a trifluoromethyl group instead of an aryl group, possibly through trifluoromethylation reagents or starting materials already containing the trifluoromethyl moiety.

Reagent/ConditionRoleTypical Quantity
Palladium CatalystFacilitates coupling0.1-0.4 equiv
Phosphine LigandStabilizes catalyst0.1 equiv
Lewis AcidActivates electrophile0.2 equiv
Solvent (e.g., DMF)Reaction medium3.0 mL per 0.5 mmol
TemperaturePromotes reaction80°C
Reaction TimeEnsures completion6 hours

Spectroscopic Characteristics

Other Spectroscopic Methods

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of approximately 228, with characteristic fragmentation patterns. The trifluoromethyl group would likely produce distinctive isotope patterns due to the presence of fluorine atoms. Infrared spectroscopy would reveal characteristic absorption bands, including the C=O stretching vibration of the ketone group (typically around 1650-1700 cm-1) and signals associated with the aromatic ring system.

Comparison with Related Compounds

Structural Comparison with 2-Hydroxy-6-methyl-2-trifluoromethylchroman-4-one

A detailed comparison between 6-methyl-2-(trifluoromethyl)chromen-4-one and 2-hydroxy-6-methyl-2-trifluoromethylchroman-4-one reveals several important differences. The latter compound contains an additional hydroxyl group at the C-2 position and has a reduced (saturated) bond between C-2 and C-3, making it a chroman rather than a chromen derivative . These structural differences would significantly affect the reactivity, conformation, and biological properties of these compounds.

Feature6-Methyl-2-(trifluoromethyl)chromen-4-one2-Hydroxy-6-methyl-2-trifluoromethylchroman-4-one
Molecular FormulaC11H7F3O2C11H9F3O3
Molecular Weight~228.17 g/mol246.18 g/mol
Ring SystemUnsaturated (chromen)Saturated (chroman)
C-2 PositionCF3 groupCF3 and OH groups
C-2—C-3 BondDouble bondSingle bond
PlanarityMore planar structureLess planar, more flexible

Comparison with Thiochromen-4-one Derivatives

The search results also provide information about thiochromen-4-one derivatives, which differ from our target compound by having a sulfur atom instead of an oxygen in the heterocyclic ring . The synthetic methods used for these sulfur analogs might be adaptable for synthesizing 6-methyl-2-(trifluoromethyl)chromen-4-one, although modifications would be necessary to accommodate the different electronic properties of the oxygen-containing heterocycle and to introduce the trifluoromethyl group.

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